molecular formula C20H14N4O6 B11103489 2-[(2,4-dimethylphenyl)amino]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(2,4-dimethylphenyl)amino]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11103489
M. Wt: 406.3 g/mol
InChI Key: IOXJXEWXMILHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are aromatic heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves several steps, typically starting with the preparation of the isoquinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, and Pfitzinger reactions . These methods often involve the condensation of aniline derivatives with aldehydes or ketones under acidic conditions, followed by nitration and subsequent functional group modifications. Industrial production methods may utilize catalytic processes and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Compared to these compounds, 2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity .

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H14N4O6/c1-10-3-4-17(11(2)5-10)21-22-19(25)15-8-13(23(27)28)6-12-7-14(24(29)30)9-16(18(12)15)20(22)26/h3-9,21H,1-2H3

InChI Key

IOXJXEWXMILHNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NN2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.